molecular formula C19H35N3O B3818514 N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide

N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide

Cat. No. B3818514
M. Wt: 321.5 g/mol
InChI Key: IJNUGXOECPBXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide, also known as CPIP, is a synthetic compound that has been gaining attention in the scientific community due to its potential as a research tool. CPIP is a selective antagonist of the sigma-1 receptor, a protein that is involved in a variety of cellular processes including cell survival, proliferation, and differentiation. In

Mechanism of Action

N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. By inhibiting the sigma-1 receptor, N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide can modulate cellular signaling pathways and alter cellular function. The exact mechanism of action of N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide is still being investigated, but it is believed that N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide binds to the sigma-1 receptor and prevents its activation by endogenous ligands.
Biochemical and Physiological Effects:
N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide can inhibit cell proliferation, induce apoptosis, and modulate cellular signaling pathways. In vivo studies have shown that N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide can reduce inflammation, alleviate pain, and improve cognitive function. The exact mechanisms underlying these effects are still being investigated.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool. It is highly selective for the sigma-1 receptor and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide also has some limitations. It is relatively expensive compared to other research tools and its effects can be difficult to interpret due to the complex role of the sigma-1 receptor in cellular processes.

Future Directions

There are several directions for future research with N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have neuroprotective effects in animal models of these diseases, and further research could identify potential therapeutic targets. Another area of interest is the role of the sigma-1 receptor in cancer. N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and further research could identify potential anti-cancer agents. Finally, the development of more selective and potent sigma-1 receptor antagonists could lead to the identification of new therapeutic targets for a variety of diseases.

Scientific Research Applications

N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been used as a research tool to study the sigma-1 receptor. The sigma-1 receptor has been implicated in a variety of diseases including Alzheimer's disease, Parkinson's disease, and depression. N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been used to investigate the role of the sigma-1 receptor in these diseases and to identify potential therapeutic targets. N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has also been used to study the role of the sigma-1 receptor in cancer, inflammation, and pain.

properties

IUPAC Name

N-cyclopentyl-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O/c1-15(2)21-12-9-18(10-13-21)22-11-5-6-16(14-22)19(23)20-17-7-3-4-8-17/h15-18H,3-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNUGXOECPBXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCCC(C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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